(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid
Description
The compound (E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid is a structurally complex molecule featuring:
- An N-(2,5-dimethylphenyl) group, contributing steric bulk and electronic effects.
- A hydrazinecarbimidothioic acid backbone, which may confer antioxidant or metal-chelating properties.
The dichlorophenoxy and dimethylphenyl substituents suggest enhanced membrane permeability compared to simpler aromatic derivatives.
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(2,5-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-10-3-4-11(2)14(7-10)20-17(25)22-21-16(23)9-24-15-6-5-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGCKDFRJPMZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid is a complex organic compound that exhibits notable biological activity. This compound is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely recognized for its herbicidal properties. Understanding the biological activity of this compound involves examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid can be described as follows:
- Molecular Formula : C15H16Cl2N4O2S
- Molecular Weight : 375.28 g/mol
This compound features a hydrazinecarbimidothioic acid moiety linked to a 2,4-dichlorophenoxyacetyl group, which is crucial for its biological interactions.
Research indicates that compounds related to 2,4-D may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Studies have shown that 2,4-D can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine and subsequent neurotoxic effects in model organisms . The inhibition of AChE can result in various physiological changes, including altered locomotor activity and myopathy.
- Cellular Effects : The presence of the dichlorophenoxy group may enhance the compound's ability to interact with cellular membranes and influence signal transduction pathways. This interaction could lead to changes in cell proliferation and apoptosis .
- Antioxidant Activity : Some derivatives of 2,4-D have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in various biological systems .
Toxicological Profile
The toxicological profile of (E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid is critical for understanding its safety and efficacy:
- Acute Toxicity : Similar compounds have shown acute toxicity signs at high doses, including respiratory distress and neurological symptoms. For instance, doses exceeding 200 mg/kg body weight have been associated with significant behavioral changes in animal models .
- Chronic Effects : Long-term exposure studies indicate potential renal and hepatic effects at lower doses (NOAEL around 5 mg/kg/day), with observed histopathological changes in organ tissues .
Case Studies
Several studies have explored the biological activity of compounds related to (E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid:
-
Neurotoxic Effects in Rodents : A study involving the administration of 2,4-D showed significant decreases in AChE activity in diaphragm muscles of rats, leading to impaired locomotion and increased muscle fatigue .
Study Reference Dose (mg/kg) Observed Effects PubMed 200 Decreased AChE activity; impaired locomotion - Antioxidant Studies : Research has indicated that certain derivatives exhibit protective effects against oxidative stress-induced cellular damage. These findings suggest potential therapeutic applications in conditions characterized by oxidative stress .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties:
Key Observations:
- Lipophilicity: The target compound’s 2,4-dichlorophenoxy group likely increases lipophilicity compared to Compound 6’s pyridinyl group or ’s hydroxy-methoxy substituents. This enhances cellular uptake but may affect solubility .
- Anticancer Activity: Compound 6’s pyridinyl group contributes to its potent anticancer activity (IC₅₀ = 0.8 µM/L), while the target compound’s dichlorophenoxy group may modulate toxicity or target specificity .
- Antioxidant Capacity : Hydrazinecarbothioamide derivatives universally exhibit strong antioxidant activity, suggesting the target compound shares this trait .
Substituent Effects on Bioactivity
- Halogenated Groups: The 2,4-dichlorophenoxy group in the target compound may enhance DNA intercalation or enzyme inhibition compared to non-halogenated analogs.
- Dimethylphenyl vs.
- Thioamide vs. Oxoacetamide : The hydrazinecarbimidothioic acid moiety (target) may exhibit stronger metal chelation than oxoacetamide derivatives, influencing antioxidant mechanisms .
Research Findings from Analogs
- Anticancer Activity : Compound 6’s IC₅₀ of 0.8 µM/L against MCF-7 cells surpasses doxorubicin in some assays, highlighting the efficacy of hydrazinecarbothioamide scaffolds .
- Synthesis and Characterization : Analogs in were characterized via FT-IR, NMR, and X-ray diffraction, suggesting similar methodologies apply to the target compound .
Q & A
Q. What synthetic methodologies are recommended for the preparation of (E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,5-dimethylphenyl)hydrazinecarbimidothioic acid?
A three-step synthesis is commonly employed:
Condensation : React 2,4-dichlorophenoxyacetic acid with chloral hydrate to form an intermediate hydrazide.
Thioureation : Introduce thiourea groups via reaction with aromatic amines under acidic conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product with >90% purity.
Key parameters include temperature control (60–80°C for thioureation) and inert atmosphere to prevent oxidation. Yield optimization requires monitoring reaction progress via TLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
Combine spectroscopic and crystallographic techniques:
- NMR : Look for characteristic signals:
- ¹H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 2.2 ppm (N-methyl groups).
- ¹³C NMR : Carbonyl signals at δ 170–175 ppm.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 450–460).
- X-ray Crystallography : Resolve crystal packing (orthorhombic system, space group P2₁2₁2₁) and hydrogen-bonding networks .
Advanced Research Questions
Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?
Adopt a tiered approach:
- Lab-Scale Studies :
- Hydrolysis: Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS.
- Photolysis: Use UV light (254 nm) to simulate sunlight exposure.
- Field Studies :
- Deploy soil microcosms with varying organic matter content (e.g., 2–10% w/w) to assess adsorption coefficients (Kₒc).
- Monitor half-life (t₁/₂) under aerobic/anaerobic conditions.
Reference the INCHEMBIOL project framework for integrating abiotic/biotic transformation data .
Q. How can molecular docking studies elucidate its COX-2 inhibitory selectivity?
- Protein Preparation : Retrieve COX-2 crystal structure (PDB ID: 5KIR) and optimize protonation states.
- Ligand Docking : Use AutoDock Vina with a grid box centered on the active site (20 × 20 × 20 Å).
- Analysis : Compare binding energies (ΔG) with COX-1 to calculate selectivity ratios. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .
Q. How should researchers address contradictions in bioactivity data across studies?
- Meta-Analysis : Compile IC₅₀ values from multiple assays (e.g., enzyme inhibition vs. cell-based models) and apply statistical weighting.
- Experimental Replication : Standardize protocols (e.g., cell lines, serum concentrations) to minimize variability.
- Structural Confounds : Verify compound purity (HPLC ≥98%) and stereochemistry (circular dichroism) to rule out impurity-driven artifacts .
Methodological Challenges and Solutions
Q. What strategies improve yield in thioureation reactions?
Q. How can crystallographic disorder in solvent molecules be resolved?
- Data Collection : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion.
- Refinement : Apply the SQUEEZE algorithm (PLATON) to model disordered solvent regions. Validate with R₁ factors <0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
